molecular formula C13H21NO B13262233 N-[1-(furan-2-yl)ethyl]cycloheptanamine

N-[1-(furan-2-yl)ethyl]cycloheptanamine

Cat. No.: B13262233
M. Wt: 207.31 g/mol
InChI Key: ARXAEJJXRLIAMN-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]cycloheptanamine is an organic compound with the molecular formula C13H21NO. It consists of a cycloheptane ring attached to an amine group, which is further connected to a furan ring through an ethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]cycloheptanamine typically involves the reaction of cycloheptanone with furan-2-yl ethylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. One common method involves the use of a reducing agent such as sodium borohydride to reduce the intermediate imine formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]cycloheptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted amines.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]cycloheptanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and microbial pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    Furan-2-yl ethylamine: Lacks the cycloheptane ring, making it structurally simpler.

Uniqueness

N-[1-(furan-2-yl)ethyl]cycloheptanamine is unique due to the presence of both a cycloheptane ring and a furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]cycloheptanamine

InChI

InChI=1S/C13H21NO/c1-11(13-9-6-10-15-13)14-12-7-4-2-3-5-8-12/h6,9-12,14H,2-5,7-8H2,1H3

InChI Key

ARXAEJJXRLIAMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2CCCCCC2

Origin of Product

United States

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